

hematinic acid versus methylvinylmaleimide as degradation product

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Compound Focus: Hematinic acid

CAS No.: 487-65-0

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Hematinic Acid Profile

Characteristic	Description
Chemical Name	5-oxo-4-methyl-3-vinyl-2,5-dihydro-1H-pyrrole-2-propanoic acid [1]
Chemical Structure	Monopyrrolic (a single pyrrole ring) [2]
Origin Molecules	Heme [1], Bilirubin (BR) [2], Chlorophyll a [1], Mesoporphyrin IX [1]

| **Formation Pathways** | • Oxidative degradation of heme by H_2O_2 [1]. • Degradation of bilirubin by H_2O_2 [2]. • Bacterial degradation of heme (e.g., by *E. coli* ChuS protein) [1]. • Photochemical oxidation of bilirubin [3]. | | **Primary Context in Research** | Biomarker for oxidative stress and inflammation; product of molecular fossilization (taphonomy) [1] [2]. | | **Reported Bioactivity** | Found to be non-neurotoxic in a *C. elegans* model, unlike other bilirubin degradation products [2]. | | **Common Detection Methods** | High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1] [2]. |

Experimental Insights

The experimental data provides specific conditions under which **hematinic acid** is formed and detected.

Heme Degradation Protocol (Molecular Taphonomy)

This experiment investigates how heme degrades under conditions mimicking fossilization, which often involves oxidative stress [1].

- **Key Reagent: Hemin (Iron(III) heme chloride)**, the oxidized form of heme, is used as the starting material [1].
- **Oxidative Condition:** Hemin is exposed to **hydrogen peroxide (H₂O₂)** at **neutral to alkaline pH** [1].
- **Observation:** This condition leads to the **cleavage of the tetrapyrrole ring** and is one of the pathways for the formation of **hematinic acid**. The presence of iron is crucial, as the iron-free protoporphyrin IX is significantly more stable [1].
- **Analytical Method:** The degradation products are separated and identified using **HPLC-MS/MS** [1].

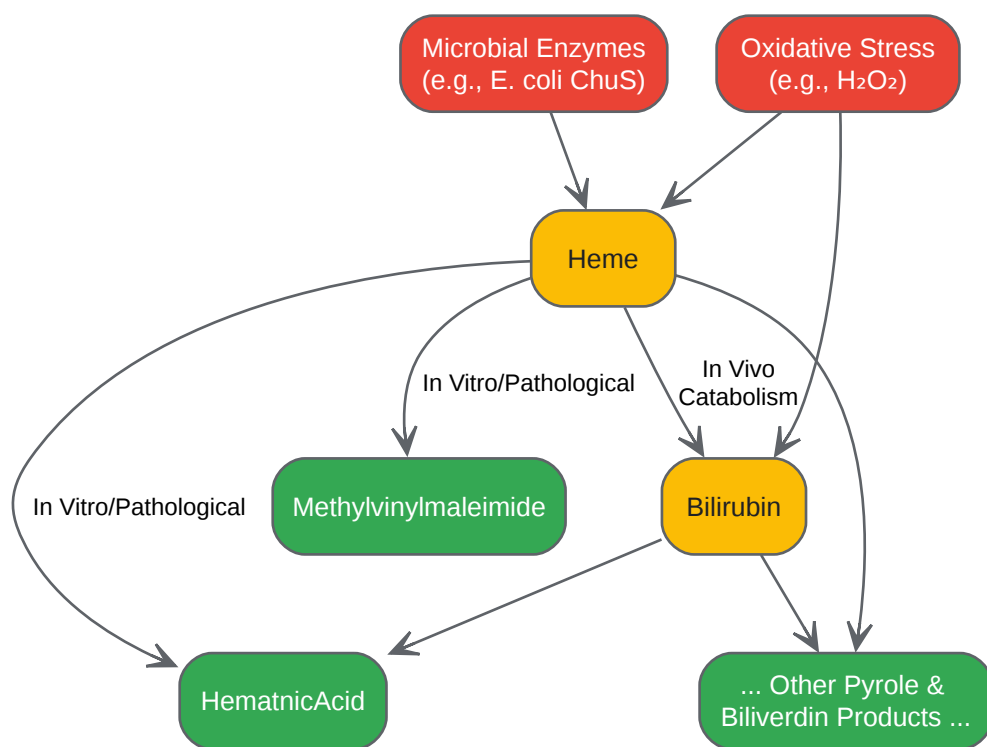
Bilirubin Degradation Protocol (Inflammation Model)

This study explores **hematinic acid** formation in a context more relevant to human physiology and disease [2].

- **Key Reagent: Bilirubin (BR)** reacted with **H₂O₂** at pH 7.4 and 37°C [2].
- **Physiological Context:** The study demonstrated that **activated mouse neutrophils** (a type of immune cell) can degrade bilirubin and produce **hematinic acid**, particularly at sites of inflammation and hemorrhage [2].
- **Quantification:** An **LC-MS/MS method** was established to detect and quantify **hematinic acid** (referred to as BHP1 in the study) in both cell cultures and mouse tissue [2].

Formation Pathway Diagram

The following diagram illustrates the pathway from heme to its degradation products, based on the described research [1] [2]:



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Research Implications and Data Gaps

- **Hematinic Acid:** The body of evidence is robust. Its formation under diverse conditions (from fossilization to inflammation) and its detection via established LC-MS/MS protocols make it a reliable marker for oxidative processes in both research and clinical contexts [1] [2] [3].
- **Methylvinylmaleimide:** The search results confirm it is a known product of heme and bilirubin degradation [1] [3]. However, specific quantitative data, detailed formation protocols, and recent studies focusing on it were not available in the searched literature, indicating an area for further investigation.

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To cite this document: Smolecule. [hematinic acid versus methylvinylmaleimide as degradation product]. Smolecule, [2026]. [Online PDF]. Available at:

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